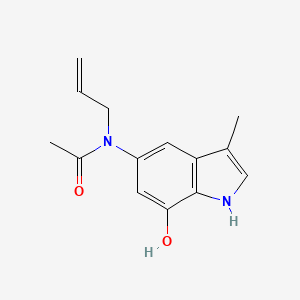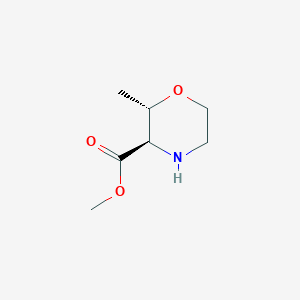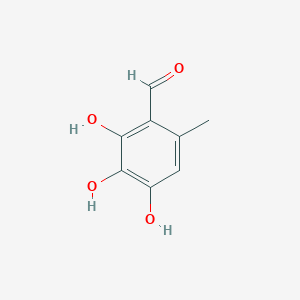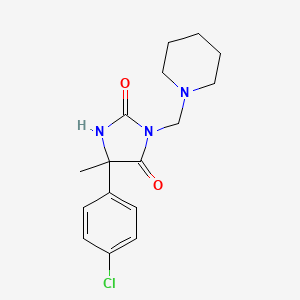
N-(7-Hydroxy-3-methyl-1H-indol-5-yl)-N-(prop-2-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(7-Hydroxy-3-methyl-1H-indol-5-yl)-N-(prop-2-en-1-yl)acetamide” is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a hydroxy group at the 7th position, a methyl group at the 3rd position, and an acetamide group attached to the indole ring via a prop-2-en-1-yl linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(7-Hydroxy-3-methyl-1H-indol-5-yl)-N-(prop-2-en-1-yl)acetamide” typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Functional Group Introduction: The hydroxy and methyl groups are introduced at the 7th and 3rd positions of the indole ring, respectively, through selective functionalization reactions.
Acetamide Formation: The acetamide group is introduced by reacting the functionalized indole with acetic anhydride or acetyl chloride in the presence of a base.
Prop-2-en-1-yl Linker Addition: The final step involves the addition of the prop-2-en-1-yl linker to the acetamide group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(7-Hydroxy-3-methyl-1H-indol-5-yl)-N-(prop-2-en-1-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a chemical intermediate.
Wirkmechanismus
The mechanism of action of “N-(7-Hydroxy-3-methyl-1H-indol-5-yl)-N-(prop-2-en-1-yl)acetamide” would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The hydroxy and acetamide groups may play a role in binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
5-Hydroxyindoleacetic acid: A metabolite of serotonin.
N-Acetylserotonin: A precursor to melatonin.
Uniqueness
“N-(7-Hydroxy-3-methyl-1H-indol-5-yl)-N-(prop-2-en-1-yl)acetamide” is unique due to its specific substitution pattern on the indole ring and the presence of the prop-2-en-1-yl linker. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
89102-07-8 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
N-(7-hydroxy-3-methyl-1H-indol-5-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C14H16N2O2/c1-4-5-16(10(3)17)11-6-12-9(2)8-15-14(12)13(18)7-11/h4,6-8,15,18H,1,5H2,2-3H3 |
InChI-Schlüssel |
ZIEAWUHXNBWXQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC2=C1C=C(C=C2O)N(CC=C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane](/img/structure/B12941580.png)

![[(2R)-morpholin-2-yl]methanamine](/img/structure/B12941596.png)

![1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene](/img/structure/B12941605.png)







